4-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE
Description
4-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a tosylpiperidinyl group, and an oxadiazole ring
Properties
IUPAC Name |
3-(3-bromophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-14-5-7-18(8-6-14)28(25,26)24-11-9-15(10-12-24)20-22-19(23-27-20)16-3-2-4-17(21)13-16/h2-8,13,15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXVSELOALNLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl ring is treated with a brominating agent like bromine or N-bromosuccinimide (NBS).
Attachment of the Tosylpiperidinyl Group: This step involves the reaction of a piperidine derivative with tosyl chloride to form the tosylpiperidinyl group, which is then coupled to the oxadiazole ring through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as flow chemistry and continuous processing can be employed to scale up the synthesis while maintaining control over reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Anticonvulsant Properties
The structural features of this compound suggest potential anticonvulsant activity. Compounds with similar piperidine and oxadiazole structures have been evaluated for their efficacy in seizure models, indicating that they may modulate sodium channels effectively. This modulation could lead to protective effects against seizures .
Antibacterial Activity
The antibacterial activity of oxadiazole derivatives has been documented against various Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis or function may contribute to its antibacterial properties .
Synthesis and Characterization
The synthesis of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine typically involves multi-step organic reactions. Key methods include:
- Step 1: Formation of the oxadiazole ring through cyclization reactions involving appropriate hydrazones.
- Step 2: Introduction of the sulfonyl group via electrophilic aromatic substitution on the piperidine scaffold.
- Step 3: Bromination of the phenyl ring to enhance biological activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Study 1: Anticancer Activity Evaluation
A study assessed the anticancer effects of several oxadiazole derivatives, including those structurally related to the compound . Results indicated that these compounds demonstrated significant cytotoxicity against human cancer cell lines, suggesting their potential as chemotherapeutic agents.
Study 2: Anticonvulsant Activity Assessment
In another research effort, a series of piperidine-based compounds were tested for anticonvulsant activity using animal models. The findings revealed that compounds with similar structural motifs exhibited pronounced anticonvulsant effects, providing insights into their mechanism of action involving sodium channel modulation .
Mechanism of Action
The mechanism of action of 4-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl and tosylpiperidinyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of bromine.
3-(3-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole: Similar structure with a fluorine atom instead of bromine.
3-(3-Methylphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE imparts unique reactivity and properties compared to its analogs
Biological Activity
The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a novel synthetic molecule that incorporates a piperidine moiety and an oxadiazole ring, both of which are well-known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : C22H23BrN4O2S
- Molecular Weight : 445.268 g/mol
- CAS Number : 1291862-31-1
Antimicrobial Activity
Recent studies indicate that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The synthesized derivatives of 1,3,4-oxadiazole have shown enhanced activity against various bacterial strains. For instance, a study on related oxadiazole derivatives demonstrated notable antibacterial effects against gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5c | Bacillus cereus | 20 |
| 5d | Bacillus thuringiensis | 22 |
| 5e | E. coli | 15 |
Anticancer Activity
The anticancer potential of the compound has been evaluated through various in vitro assays. A notable study highlighted that derivatives of the oxadiazole scaffold showed promising cytotoxicity against liver carcinoma cell lines (HUH7), with IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HUH7 | 10.1 |
| 5e | MCF7 | 15.0 |
| 5f | HCT116 | 18.78 |
Enzyme Inhibition
The piperidine component of the compound has been associated with enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Such inhibition is crucial for developing therapeutic agents for conditions like Alzheimer's disease and gastric ulcers .
Table 3: Enzyme Inhibition Activity
| Compound | Enzyme Target | Inhibition (%) |
|---|---|---|
| 5g | AChE | 75 |
| 5h | Urease | 68 |
The biological activity of the compound can be attributed to the structural features of both the oxadiazole and piperidine moieties. The oxadiazole ring enhances lipophilicity, facilitating cellular uptake and interaction with biological targets . Additionally, the sulfonamide group contributes to its pharmacological profile by potentially acting as an enzyme inhibitor.
Case Studies
- Antimicrobial Efficacy : A study conducted by Ahsan et al. synthesized various oxadiazole-piperidine derivatives and evaluated their antimicrobial efficacy using disc diffusion methods. The results indicated that certain compounds exhibited superior activity compared to existing antibiotics .
- Cytotoxicity Assays : Research published in MDPI highlighted the effectiveness of piperidine derivatives in inducing apoptosis in cancer cell lines, showcasing their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
